N-Iodomorpholine hydriodide

Vue d'ensemble

Description

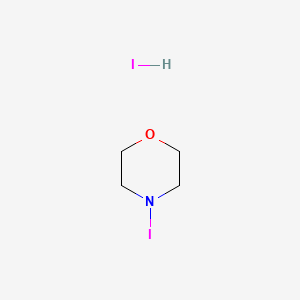

N-Iodomorpholine hydriodide (CAS: 120972-13-6) is an iodine-containing compound synthesized as an amine-iodine complex or hydroiodide salt. First reported in 1943, it serves as a versatile iodinating agent in organic synthesis, enabling electrophilic iodination and amination reactions . Its structure, confirmed via X-ray crystallography, reveals a coordination complex where iodine interacts with the morpholine nitrogen (Figure 46 in ). This compound is commercially available and scalable, with agitated cell reactors achieving production rates of ~3.8 kg/week under optimized conditions . Key applications include:

Méthodes De Préparation

Direct Iodination of Morpholine

The most well-documented method for synthesizing N-iodomorpholine hydriodide involves the direct reaction of morpholine with iodine in methanol. This approach, first reported by Hein et al. in 2009, remains the benchmark for isolated yields and simplicity .

Reaction Conditions and Mechanism

Morpholine reacts with iodine in a 1:1 molar ratio in anhydrous methanol under ambient conditions. The nucleophilic nitrogen atom of morpholine attacks iodine, forming the N-I bond, while hydriodic acid (HI) is generated as a byproduct. The reaction proceeds via an S<sub>N</sub>2 mechanism , where iodine acts as an electrophile. Methanol serves dual roles as a solvent and proton source, stabilizing intermediates and accelerating the reaction .

Key steps :

-

Dissolution of morpholine in methanol.

-

Gradual addition of iodine under stirring.

-

Quenching with sodium thiosulfate to remove excess iodine.

-

Isolation via evaporation and recrystallization.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility of iodine and morpholine |

| Temperature | 25°C (room temp) | Higher temperatures risk HI volatilization |

| Iodine Equivalents | 1.0 equiv | Excess iodine reduces purity |

| Reaction Time | 2–3 hours | Prolonged time increases side products |

Characterization data confirms product identity:

-

<sup>1</sup>H NMR (D<sub>2</sub>O): δ 3.70–3.85 (m, 4H, morpholine CH<sub>2</sub>), 3.30–3.45 (m, 4H, morpholine CH<sub>2</sub>) .

In Situ Preparation Using Ionic Liquids

Recent advances highlight the in situ generation of this compound using ionic liquids like [BPy]I (1-butylpyridinium iodide) and oxidizing agents such as tert-butyl hydroperoxide (TBHP) . This method avoids isolating the hygroscopic hydriodide salt, making it advantageous for one-pot syntheses.

Reaction Design and Mechanism

Morpholine reacts with [BPy]I in acetonitrile, where TBHP oxidizes iodide (I<sup>−</sup>) to iodine (I<sub>2</sub>), regenerating the active iodinating species. Acetic acid enhances protonation, stabilizing the N-I bond. The mechanism involves:

-

Oxidation : TBHP converts [BPy]I to [BPy]I<sub>3</sub>.

-

Iodination : Morpholine reacts with in situ-generated I<sub>2</sub>.

-

Proton Transfer : HI is neutralized by acetate, driving the equilibrium toward product formation .

| Parameter | Direct Iodination | In Situ Method |

|---|---|---|

| Yield | 84–89% | Not isolated (95% in situ) |

| Reaction Time | 2–3 hours | 3.5 hours |

| Scalability | High | Moderate |

| Ideal Use Case | Bulk synthesis | One-pot functionalization |

Analyse Des Réactions Chimiques

N-Iodomorpholine hydriodide primarily undergoes iodination reactions, where it introduces iodine atoms into other molecules. Some common reactions include:

Iodination of (4-ethynylphenyl)diphenylphosphine oxide: This reaction yields (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules.

Synthesis of silver bis(pyrazolyl)-methane complex-based supramolecular architectures: This reaction involves the formation of complex structures using silver and pyrazolyl-methane.

Synthesis of iodo-1,4-naphthoquinones: These compounds are used to prepare biologically significant 3-aryl-1,4-naphthoquinones.

Applications De Recherche Scientifique

N-Iodomorpholine hydriodide has several applications in scientific research, including:

Mécanisme D'action

The primary mechanism of action of N-Iodomorpholine hydriodide is its ability to act as an iodinating reagent. It introduces iodine atoms into other molecules through electrophilic substitution reactions. The compound’s electron density profile can provide mechanistic information and optimization strategies for these reactions . It is also used in photoelectron spectroscopy to study the electron density of molecules, which can reveal mechanistic details and molecular ion fragmentation patterns .

Comparaison Avec Des Composés Similaires

N-Iodosuccinimide (NIS)

Structural and Functional Differences :

Reactivity Comparison :

- Amination Efficiency : this compound achieves superior yields (95%) in benzoxazole amination when paired with TBHP and acetic acid , whereas NIS typically requires harsher conditions for similar transformations.

- By-Product Formation : Suboptimal ratios of this compound in hydroamination lead to intermediate accumulation (e.g., by-product 12j), necessitating precise stoichiometric control . NIS reactions are less prone to such equilibria due to its distinct mechanism.

Triethanolamine Hydriodide

Functional and Application Contrast :

Key Distinctions :

- This compound is tailored for iodination/amination in heterocyclic chemistry, while triethanolamine hydriodide improves solubility in drug formulations .

- The former requires catalytic systems (e.g., Cu(I)/TTTA) for efficient reactivity , whereas the latter functions passively as a salt.

Caulophylline Hydriodide

Comparative Analysis :

Functional Differences :

- This compound is a reagent for chemical bond formation, whereas caulophylline hydriodide modifies pharmacokinetic properties of alkaloids .

Data Table: Reaction Performance Across Compounds

Activité Biologique

N-Iodomorpholine hydriodide is a compound that has garnered attention for its biological activity, particularly in medicinal chemistry and organic synthesis. This article will explore its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound is a halogenated compound with the molecular formula . The presence of iodine in its structure contributes to its reactivity and biological activity. The compound is often utilized in organic reactions as a reagent due to its ability to facilitate various transformations, particularly in the synthesis of nitrogen-containing compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The iodine atom serves as a strong electrophile, capable of forming halogen bonds with nucleophiles. This property is crucial in drug design, where halogen bonding can enhance binding affinity and selectivity for biological targets .

- C-H Activation : this compound has been shown to catalyze C-H amination reactions, which are essential for the functionalization of organic molecules. This process allows for the introduction of amino groups into various substrates, thus expanding the chemical diversity available for drug development .

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Anticancer Activity : In a study examining the efficacy of this compound as an anticancer agent, it was found to exhibit significant cytotoxic effects against certain cancer cell lines. The mechanism was linked to its ability to modify cellular signaling pathways involved in proliferation and apoptosis .

- Synthesis of Bioactive Compounds : this compound has been effectively used in the synthesis of 2-aminobenzoxazoles, which are known for their diverse biological activities including antimicrobial and anti-inflammatory effects. The compound facilitates these reactions under mild conditions, leading to high yields and purity .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent response, with IC50 values indicating significant potency compared to standard chemotherapeutics. The research provided insights into its mechanism of action, suggesting that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Synthesis Applications

In another investigation focused on organic synthesis, researchers utilized this compound as a catalyst in C-H amination reactions. The results showed that the compound could facilitate the formation of complex nitrogen-containing heterocycles efficiently, showcasing its utility in pharmaceutical chemistry .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| Biological Activity | Cytotoxic against cancer cells |

| Application | Description |

|---|---|

| Anticancer Agent | Induces apoptosis in cancer cells |

| Organic Synthesis | Catalyst for C-H amination reactions |

Q & A

Basic Research Questions

Q. What are the critical variables to optimize in the synthesis of N-Iodomorpholine hydriodide via Cu(I)-catalyzed hydroamination?

- Methodological Answer : Key variables include the molar ratio of substrate to this compound, reaction time, temperature, and the presence of Cu(I) catalysts (e.g., CuI). For example, Cu(I) and TTTA ligands are essential for vinyl iodide formation, while omitting the catalyst results in incomplete conversion and by-product accumulation . Optimization should involve iterative testing of substrate-specific ratios (e.g., 1:1 to 1:3) and monitoring reaction progress via TLC or HPLC to minimize intermediates like iodoalkynes .

Q. How can researchers quantify this compound purity in reaction mixtures?

- Methodological Answer : Use HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) and UV detection at 254 nm. Prepare a standard curve using commercially available this compound. Dissolve samples in methanol, filter (0.45 µm), and inject 20 µL at a flow rate of 1.0 mL/min. Compare retention times and peak areas to the standard, adjusting mobile phase composition (e.g., acetonitrile/water gradients) to resolve overlapping peaks from by-products like 12j .

Q. What steps ensure reproducibility in this compound-mediated iodination reactions?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, and catalyst loading) and pre-dry substrates to avoid moisture interference. For example, ambient temperature reactions with rigorously dried dichloromethane reduce variability. Document stoichiometric ratios (e.g., 1.2 equivalents of this compound) and validate results across three independent trials .

Advanced Research Questions

Q. How do competing reaction pathways affect yields in Cu(I)/N-Iodomorpholine hydriodide systems, and how can they be controlled?

- Methodological Answer : By-products like 12j arise from equilibria between iodination and hydroamination steps. To suppress these, employ kinetic control by limiting reaction time (e.g., 12–24 hours) or thermodynamic control via lower temperatures (0–5°C). Use DFT calculations to model transition states and identify rate-limiting steps. Experimental validation via quenching studies at intermediate timepoints can isolate competing pathways .

Q. What computational methods predict the stability of this compound under varying conditions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., Gaussian or VASP) to assess bond dissociation energies and decomposition pathways. For instance, this compound may decompose via HI elimination under heating. Pair computational data with experimental TGA/DSC to correlate predicted stability with observed thermal behavior. Store the compound in inert atmospheres (argon) at –20°C to mitigate degradation .

Q. How can researchers resolve contradictions in reported iodination efficiencies between this compound and alternative agents (e.g., molecular iodine)?

- Methodological Answer : Conduct comparative studies under identical conditions (solvent, temperature, substrate). For example, this compound outperforms iodine in regioselective alkyne iodination due to its controlled release of iodide. Use kinetic profiling (e.g., in situ IR spectroscopy) to compare reaction rates and intermediate lifetimes. Statistical analysis (ANOVA) of triplicate data can confirm significance .

Q. What strategies mitigate this compound’s instability during purification?

- Methodological Answer : Avoid high-temperature distillation; instead, use column chromatography with silica gel deactivated with 5% triethylamine. For sensitive substrates, employ low-temperature crystallization (e.g., hexane/ethyl acetate at –20°C). Characterize decomposition products (e.g., hydriodic acid) via NMR and adjust storage to amber vials with desiccants .

Q. Data Analysis and Validation

Q. How should researchers statistically validate discrepancies in this compound reaction yields across studies?

- Methodological Answer : Apply multivariate regression to isolate variables (catalyst loading, solvent polarity). For example, a 10% yield variation might correlate with trace oxygen levels. Use tools like Minitab or R to perform sensitivity analysis and design response surface methodology (RSM) experiments. Report confidence intervals (95%) and effect sizes to contextualize findings .

Q. What protocols ensure ethical handling of toxic by-products generated during this compound synthesis?

- Methodological Answer : Follow institutional guidelines for hazardous waste (e.g., hydriodic acid neutralization with sodium bicarbonate). Document safety protocols in Materials and Methods, including fume hood use, PPE (nitrile gloves, goggles), and spill containment. Reference OSHA or ACS guidelines for iodinated compound disposal .

Q. Theoretical and Mechanistic Inquiry

Q. What spectroscopic techniques elucidate the iodination mechanism of this compound?

- Methodological Answer : Use in situ Raman spectroscopy to track iodide release kinetics. NMR (¹H, ¹³C) can identify intermediates (e.g., Cu-I adducts). For radical pathways, employ EPR spectroscopy with spin traps like TEMPO. Correlate spectral data with DFT-calculated intermediates to propose a mechanistic pathway .

Q. How does this compound’s reactivity compare to structurally analogous iodinating agents in C–H activation?

- Methodological Answer : Benchmark against agents like N-iodosuccinimide (NIS) using model substrates (e.g., benzofurans). Measure turnover frequencies (TOF) and compute Fukui indices to predict electrophilic iodination sites. Comparative kinetic isotope effect (KIE) studies can distinguish between radical and ionic mechanisms .

Propriétés

IUPAC Name |

4-iodomorpholine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOIUCVTBFWRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678979 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-13-6 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodomorpholine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.